molecular formula C14H23NO5S B2478597 ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,sulfuricacid CAS No. 2416236-96-7

ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,sulfuricacid

Cat. No.: B2478597
CAS No.: 2416236-96-7
M. Wt: 317.4
InChI Key: DOFCLOLKFGSRTG-UHFFFAOYSA-N
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Description

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid (hereafter referred to as the target compound) is a sulfonic acid salt derivative of a substituted phenethylamine. Its structure features an ethylamine group attached to a 2-phenylethyl backbone substituted with an oxolane (tetrahydrofuran) ring at the 1-position.

Properties

IUPAC Name

N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHNWQNGJCCFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine typically involves the reaction of 2-phenylethylamine with ethyl oxirane in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid involves the large-scale reaction of the amine with sulfuric acid. The process includes mixing the reactants in a reactor, followed by controlled heating and stirring. The resulting product is then filtered, washed, and dried to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include signal transduction cascades and metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents on Amine Backbone Modification Sulfur/Sulfonic Acid Group Reference
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, H₂SO₄ Ethyl 2-Phenylethyl + oxolane Sulfuric acid salt
Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine, H₂SO₄ Methyl 2-Phenylethyl + oxolane Sulfuric acid salt
1-(2-Phenylethyl)guanidine, H₂SO₄ Guanidine 2-Phenylethyl Sulfuric acid salt
N-Phenethylmethanesulfonamide Methanesulfonamide 2-Phenylethyl Sulfonamide
Octyl[1-(oxolan-2-yl)ethyl]amine Octyl Ethyl + oxolane None

Key Observations :

  • The methyl analog (C11H19NO2·H2SO4) differs only in the alkyl group (methyl vs. ethyl) on the amine, impacting lipophilicity and steric bulk .
  • N-Phenethylmethanesulfonamide replaces the oxolane and sulfuric acid with a sulfonamide group, altering solubility and biological activity .

Physicochemical Properties

Table 2: Molecular Data for Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, H₂SO₄ C13H21NO5S (estimated) ~303.38 Amine, oxolane, sulfate
Methyl analog C11H19NO2·H2SO4 303.38 Amine, oxolane, sulfate
1-(2-Phenylethyl)guanidine, H₂SO₄ C9H14N4·H2SO4 278.31 Guanidine, sulfate
N-Phenethylmethanesulfonamide C9H13NO2S 211.27 Sulfonamide

Key Observations :

  • The target compound likely has a higher molecular weight than the methyl analog due to the ethyl group.
  • Sulfate salts (e.g., target compound, guanidine derivative) exhibit higher polarity and water solubility compared to sulfonamides or non-ionic analogs .

Biological Activity

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, often referred to in research contexts as a derivative of phenethylamine, is a compound of interest due to its potential biological activities, particularly in relation to neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine belongs to a class of compounds known for their structural similarity to neurotransmitters. The presence of the oxolan (tetrahydrofuran) ring enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors:

  • Binding Affinity : Research indicates that the compound can bind to serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
  • Signal Modulation : By interacting with these receptors, it may modulate intracellular signaling pathways, influencing neuronal excitability and neurotransmitter release.

Biological Activity and Effects

Studies have shown that ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine exhibits several biological effects:

  • Neurotransmitter Uptake Inhibition : It has been observed to inhibit the uptake of norepinephrine (NE) and serotonin (5-HT), suggesting potential antidepressant properties. This effect was particularly noted in analogs where the aryl ring had specific substitutions .
  • Potential Therapeutic Applications : The compound is being investigated for its potential therapeutic effects in treating neurological disorders due to its ability to influence neurotransmitter systems .

Case Study 1: Antidepressant Activity

A series of derivatives related to ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine were tested for their ability to inhibit imipramine receptor binding in rat brains. The results indicated that certain modifications enhanced their antidepressant-like effects in rodent models, particularly through the antagonism of reserpine-induced hypothermia and modulation of ACTH release .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective properties, compounds structurally related to ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine were evaluated for their capacity to protect neuronal cells from oxidative stress. The findings suggested a significant reduction in cell death under oxidative conditions, indicating potential applications in neurodegenerative diseases .

Data Table of Biological Activity

Activity Type Observed Effect Reference
Neurotransmitter UptakeInhibition of NE and 5-HT uptake
Antidepressant ActivityPositive modulation in rodent models
Neuroprotective PropertiesReduced oxidative stress-induced cell death

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